molecular formula C9H7NO2 B077667 4-Methoxybenzoyl cyanide CAS No. 14271-83-1

4-Methoxybenzoyl cyanide

Cat. No.: B077667
CAS No.: 14271-83-1
M. Wt: 161.16 g/mol
InChI Key: JIMIZSCETMDNEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxybenzoyl cyanide is an organic compound with the molecular formula C9H7NO2. It is a derivative of benzoyl cyanide, where a methoxy group is substituted at the para position of the benzene ring. This compound is known for its applications in organic synthesis and its role as an intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methoxybenzoyl cyanide can be synthesized through several methods. One common approach involves the reaction of 4-methoxybenzoyl chloride with sodium cyanide in the presence of a suitable solvent. The reaction typically occurs under reflux conditions, and the product is isolated through distillation or crystallization .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization and drying under reduced pressure to obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxybenzoyl cyanide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Methoxybenzoyl cyanide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Medicine: It is involved in the development of drugs with potential therapeutic effects.

    Industry: It is used in the production of specialty chemicals and materials

Comparison with Similar Compounds

    4-Methoxybenzyl cyanide: Similar structure but with a different functional group.

    4-Methoxybenzoic acid: An oxidized form of 4-methoxybenzoyl cyanide.

    4-Methoxybenzyl alcohol: A reduced form of this compound

Uniqueness: this compound is unique due to its versatile reactivity and its role as an intermediate in the synthesis of various complex molecules. Its methoxy group provides distinct electronic properties that influence its chemical behavior, making it a valuable compound in organic synthesis .

Properties

IUPAC Name

4-methoxybenzoyl cyanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c1-12-8-4-2-7(3-5-8)9(11)6-10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIMIZSCETMDNEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40348953
Record name 4-methoxybenzoyl cyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40348953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14271-83-1
Record name 4-methoxybenzoyl cyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40348953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In the manner described above, 170 g (1 mol) of p-methoxybenzoyl chloride and 64.5 g (0.99 mol) of potassium cyanide and 1.17 g (0.1 mol) of zinc cyanide were mixed, whilst stirring, and the mixture was heated to 210° C. for 1 hour. A distillation bridge was then connected and the reaction product was separated from the residue direct. On subsequent fractionation, 138 g (86% of theory) of p-methoxybenzoyl cyanide with a melting point of 63° C. were obtained.
Quantity
170 g
Type
reactant
Reaction Step One
Quantity
64.5 g
Type
reactant
Reaction Step Two
Name
zinc cyanide
Quantity
1.17 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

p-Anisoyl cyanide was prepared according to the general procedure reported by G. A. Olah et al. [supra]. Under dry conditions, 1.8740 g of p-anisoyl chloride (99%, Aldrich) (10.98 mmol), 30 mL of methylene chloride, freshly distilled from phosphorus pentoxide under nitrogen, and 1.7 mL of trimethylsilyl cyanide (13 mmol) were added to a 100-mL round bottom flask. To this solution, 0.27 mL of tin (IV) chloride (2.3 mmol) was added. The reaction was stirred for 2 hr at room temperature. During the 2 hr, the color of the solution changed from clear to dark brown. After the 2 hr of stirring, the reaction was quenched with 75 mL of ice-cold water and then extracted with two 75-mL portions of methylene chloride. The methylene chloride extracts were combined, washed with two 75-mL portions of ice-cold water, dried with MgSO4, and filtered. The methylene chloride was removed by rotary evaporation to yield 1.592 g (90%) of p-anisoyl cyanide as a dark orange solid: IR (CHCl3) (partial) 3020, 2220, 1675, 1600 cm-1.
Quantity
1.874 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.7 mL
Type
reactant
Reaction Step Two
Name
tin (IV) chloride
Quantity
0.27 mL
Type
reactant
Reaction Step Three
Yield
90%

Synthesis routes and methods III

Procedure details

A mixture of p-methoxybenzoyl chloride (11.9 grams; 0.07 mole) and tetrabutylammonium bromide (0.10 gram) in 60 mls. of methylene dichloride is cooled to 0°-5° C. and a solution of sodium cyanide (3.63 grams; 0.074 mole) in 8 mls. of water is added thereto at 0-5° C. Upon completion of the addition of the sodium cyanide the reaction mixture is stirred at 0-5° C. for an additional period of about 11/4 hours and filtered. The filtrate is dried over magnesium sulfate, filtered to separate the magnesium sulfate and evaporated under vacuum to obtain an oil which solidifies. The solid is dissolved in hot hexane and the hexane solution is treated with activated carbon and filtered to separate the carbon. The filtrate is cooled to room temperature and later filtered to recover 6.2 grams of the desired product which melts at 51°-53° C.
Quantity
11.9 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3.63 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Synthesis routes and methods IV

Procedure details

A solution of 135 g (1 mole) of dimethylbenzylamine in 100 ml of toluene was added dropwise, at -20° C, while cooling, in the course of 30 minutes to a mixture of 170 g (1 mole) of para-methoxybenzoyl chloride and 50 g of anhydrous hydrocyanic acid in 400 ml of toluene at such a rate that the internal temperature did not rise above -20° C during the addition. When the addition was complete, the mixture was stirred for a further 10 minutes at -20° C and excess hydrocyanic acid was then distilled, under a waterpump vacuum, into a cooled receiver. The residue was recrystallized from a mixture of benzene and ligroin. In this way 128 g (77% of theory) of para-methyoxybenzoyl cyanide with a melting point of 63° C were obtained.
Quantity
135 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
170 g
Type
reactant
Reaction Step Two
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methoxybenzoyl cyanide
Reactant of Route 2
Reactant of Route 2
4-Methoxybenzoyl cyanide
Reactant of Route 3
4-Methoxybenzoyl cyanide
Reactant of Route 4
4-Methoxybenzoyl cyanide
Reactant of Route 5
Reactant of Route 5
4-Methoxybenzoyl cyanide
Reactant of Route 6
4-Methoxybenzoyl cyanide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.